Amyline (8-37) (humaine)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Amylin (8-37) (human) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study amyloid formation and peptide folding.

Biology: Investigated for its role in pancreatic β-cell function and amyloidogenesis.

Medicine: Explored as a potential therapeutic target for diabetes mellitus and obesity. .

Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mécanisme D'action

Target of Action

Amylin (8-37) (human) is a peptide fragment of amylin with the first seven amino acids removed, including the disulphide bridge . It acts as an antagonist at the amylin receptors . Amylin receptors are multisubunit G protein–coupled receptors resulting from the coexpression of a core receptor protein with receptor activity–modifying proteins .

Mode of Action

Amylin (8-37) (human) inhibits osteoblast proliferation induced by full-length human amylin . It has no agonist activity at amylin receptors , indicating that it prevents the activation of these receptors by amylin.

Biochemical Pathways

Amylin (8-37) (human) affects the internalization pathways of amylin monomers and its cytotoxic oligomers in pancreatic cells . At later times (24 hours), when their concentration drops to sub-µM range, human amylin monomers change their internalization pathway from dynamin-independent macropinocytosis to clathrin-dependent endocytosis .

Pharmacokinetics

It is known that amylin, the parent compound, is primarily synthesized in the pancreatic islet β-cells . It is co-synthesized and co-secreted with insulin by pancreatic β-cells in response to nutrient stimuli .

Result of Action

The primary result of the action of Amylin (8-37) (human) is the inhibition of osteoblast proliferation induced by full-length human amylin . This suggests that it may have a role in modulating bone metabolism.

Action Environment

Amylin (8-37) (human) acts in the environment of the body’s cells, particularly the pancreatic islet β-cells where amylin is synthesized . The action of Amylin (8-37) (human) may be influenced by various factors such as the presence of other hormones, the nutritional status of the body, and the overall health status of the individual.

Analyse Biochimique

Biochemical Properties

Amylin (8-37) (human) interacts with the amylin receptor, inhibiting the proliferation of osteoblasts induced by full-length human amylin . It does not exhibit agonist activity at amylin receptors . The peptide forms polymorphic fibrils containing coiled and laterally-associated sheet structures .

Cellular Effects

Amylin (8-37) (human) has been shown to have direct vasodilator effects in the isolated mesenteric resistance artery of the rat . It also forms aggregates under insulin deficiency metabolic conditions, a pathological hallmark of type II diabetes mellitus .

Molecular Mechanism

Amylin (8-37) (human) acts as an antagonist at the amylin receptor . It inhibits osteoblast proliferation induced by full-length human amylin and does not exhibit agonist activity at amylin receptors . The peptide forms polymorphic fibrils containing coiled and laterally-associated sheet structures .

Temporal Effects in Laboratory Settings

Amylin (8-37) (human) induces the formation of polymorphic fibrils containing coiled and laterally-associated sheet structures . It is cytotoxic to RINm5F islet β-cells in vitro when used at a concentration of 25 µM, an effect that is inversely correlated with mature fibril content .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Amylin (8-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process is enhanced using microwave-assisted SPPS, which improves the efficiency and yield of the synthesis . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Amylin (8-37) (human) follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures the production of high-purity peptides suitable for research and therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: Amylin (8-37) (human) undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds to yield free thiol groups.

Substitution: Amino acid substitutions to create analogs with modified properties.

Common Reagents and Conditions:

Oxidation: 2,2′-dipyridyl disulfide in dimethyl sulfoxide (DMSO) for rapid disulfide bond formation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.

Substitution: Standard amino acid derivatives and coupling reagents used in SPPS.

Major Products: The primary product of these reactions is the correctly folded and biologically active Amylin (8-37) (human) peptide. Analogous peptides with specific amino acid substitutions can also be synthesized to study structure-activity relationships .

Comparaison Avec Des Composés Similaires

Amylin (8-37) (human) can be compared with other peptides in the calcitonin family, such as:

Calcitonin: Regulates calcium homeostasis.

Calcitonin gene-related peptide (CGRP): Involved in vasodilation and pain transmission.

Adrenomedullin: Plays a role in cardiovascular regulation.

Uniqueness: Amylin (8-37) (human) is unique due to its specific role in glucose homeostasis and its involvement in amyloid formation in the pancreas. Unlike other peptides in the calcitonin family, it has a direct impact on diabetes pathology and is a target for therapeutic intervention .

Activité Biologique

Amylin, also known as islet amyloid polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells. The fragment Amylin (8-37) represents a significant area of investigation due to its unique biological activities and implications in metabolic regulation and potential therapeutic applications.

Structure and Function

Amylin Structure:

Amylin consists of a sequence of amino acids that can adopt various conformations, including α-helical, random coil, and β-hairpin structures. The ability to form stable β-hairpin structures is crucial for its propensity to aggregate and form fibrils, which is particularly relevant in the context of type II diabetes where amylin aggregation can lead to cytotoxic effects on pancreatic β-cells .

Biological Role:

Amylin plays a critical role in glucose homeostasis by:

- Inhibiting Gastric Emptying: This action helps regulate postprandial blood glucose levels.

- Suppressing Glucagon Secretion: Reducing glucagon levels helps prevent excessive glucose release from the liver.

- Inducing Satiety: Amylin promotes feelings of fullness, thereby reducing food intake .

Biological Activity of Amylin (8-37)

Amylin (8-37) is a truncated form of the full-length amylin peptide that retains some biological activity. It has been shown to act as an antagonist at amylin receptors, affecting various metabolic processes:

- Vasodilatory Effects: Research indicates that Amylin (8-37) has direct vasodilator effects in isolated rat mesenteric resistance arteries, suggesting a role in vascular regulation .

- Enhancing Insulin Action: Studies have demonstrated that Amylin (8-37) enhances insulin sensitivity and alters lipid metabolism in both normal and insulin-resistant models. This suggests potential therapeutic benefits in conditions like obesity and type 2 diabetes .

Case Studies and Experimental Data

- Cytotoxicity and Protection of β-cells:

- Food Intake Regulation:

- Receptor Pharmacology:

Comparative Data Table

| Peptide | T50 (hrs) | Effect on Food Intake | Insulin Sensitivity | Receptor Binding Affinity |

|---|---|---|---|---|

| Human Amylin | 3.22 ± 0.51 | Significant reduction | Enhances | High |

| Human Pro-Amylin (1-48) | 5.83 ± 0.84 | Moderate reduction | Active | Moderate |

| Amylin (8-37) | N/A | Antagonistic effect | Unknown | Variable |

Propriétés

IUPAC Name |

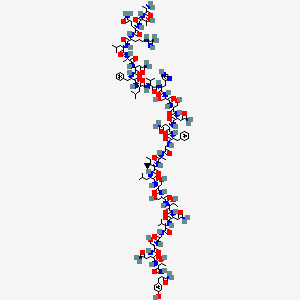

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C138H216N42O45/c1-19-65(12)106(134(222)168-81(40-61(4)5)118(206)171-93(56-183)130(218)174-95(58-185)131(219)180-109(71(18)188)137(225)170-90(50-101(145)195)125(213)175-104(63(8)9)132(220)152-53-103(197)156-91(54-181)127(215)167-89(49-100(144)194)126(214)179-108(70(17)187)136(224)159-79(110(146)198)42-74-32-34-76(189)35-33-74)177-113(201)67(14)154-102(196)52-151-114(202)83(43-72-27-22-20-23-28-72)163-122(210)87(47-98(142)192)165-123(211)88(48-99(143)193)166-128(216)92(55-182)173-129(217)94(57-184)172-120(208)85(45-75-51-149-59-153-75)169-133(221)105(64(10)11)176-124(212)82(41-62(6)7)162-119(207)84(44-73-29-24-21-25-30-73)164-121(209)86(46-97(141)191)160-112(200)68(15)155-117(205)80(39-60(2)3)161-115(203)77(31-26-38-150-138(147)148)157-116(204)78(36-37-96(140)190)158-135(223)107(69(16)186)178-111(199)66(13)139/h20-25,27-30,32-35,51,59-71,77-95,104-109,181-189H,19,26,31,36-50,52-58,139H2,1-18H3,(H2,140,190)(H2,141,191)(H2,142,192)(H2,143,193)(H2,144,194)(H2,145,195)(H2,146,198)(H,149,153)(H,151,202)(H,152,220)(H,154,196)(H,155,205)(H,156,197)(H,157,204)(H,158,223)(H,159,224)(H,160,200)(H,161,203)(H,162,207)(H,163,210)(H,164,209)(H,165,211)(H,166,216)(H,167,215)(H,168,222)(H,169,221)(H,170,225)(H,171,206)(H,172,208)(H,173,217)(H,174,218)(H,175,213)(H,176,212)(H,177,201)(H,178,199)(H,179,214)(H,180,219)(H4,147,148,150)/t65-,66-,67-,68-,69+,70+,71+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFZUAVBRVNJDZ-AWNVCVQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C138H216N42O45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3183.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.